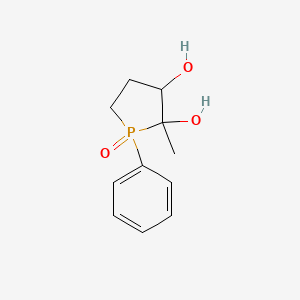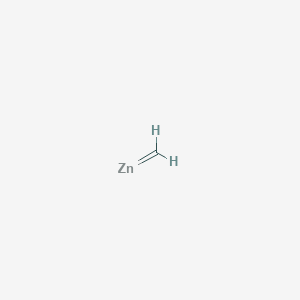
Methylidenezinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylidenezinc, also known as zinc methylene, is an organozinc compound with the chemical formula CH₂Zn. It is a highly reactive species that plays a crucial role in various organic synthesis reactions. This compound is typically used as a reagent in organic chemistry due to its ability to transfer methylene groups to other molecules, facilitating the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylidenezinc can be synthesized through several methods. One common approach involves the reaction of diiodomethane (CH₂I₂) with zinc dust in the presence of a catalyst such as copper(I) chloride (CuCl). The reaction is typically carried out in an inert atmosphere to prevent oxidation of the zinc:
CH2I2+Zn→CH2ZnI+I
Another method involves the reaction of methylene iodide with zinc in the presence of a lead catalyst. This method is known for producing high yields of this compound:
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The reactions are carried out in specialized reactors designed to handle the highly reactive nature of the compound. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methylidenezinc undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and formaldehyde.
Reduction: It can reduce certain organic compounds, such as aldehydes and ketones, to their corresponding alcohols.
Substitution: this compound can participate in substitution reactions, where the methylene group is transferred to another molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reactions often involve halogenated compounds and are carried out under inert conditions to prevent unwanted side reactions.
Major Products Formed
Oxidation: Zinc oxide (ZnO) and formaldehyde (CH₂O).
Reduction: Alcohols (R-CH₂OH).
Substitution: Various methylene-substituted organic compounds.
Aplicaciones Científicas De Investigación
Methylidenezinc has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to form carbon-carbon bonds, facilitating the creation of complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound compounds in drug development and delivery systems.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methylidenezinc involves the transfer of the methylene group to other molecules. This process typically occurs through a nucleophilic attack on an electrophilic center, resulting in the formation of a new carbon-carbon bond. The reactivity of this compound is influenced by the presence of ligands and the coordination environment around the zinc atom.
Comparación Con Compuestos Similares
Methylidenezinc can be compared with other organozinc compounds, such as diethylzinc (C₂H₅)₂Zn and dimethylzinc (CH₃)₂Zn. While all these compounds are used in organic synthesis, this compound is unique due to its ability to transfer methylene groups specifically. This makes it particularly valuable in reactions requiring the formation of new carbon-carbon bonds.
Similar Compounds
Diethylzinc (C₂H₅)₂Zn: Used in the synthesis of alcohols and other organic compounds.
Dimethylzinc (CH₃)₂Zn: Used in the preparation of organozinc reagents and as a catalyst in polymerization reactions.
This compound stands out due to its specific reactivity and versatility in organic synthesis, making it a valuable tool for chemists in various fields.
Propiedades
Número CAS |
115410-77-0 |
|---|---|
Fórmula molecular |
CH2Zn |
Peso molecular |
79.4 g/mol |
Nombre IUPAC |
methylidenezinc |
InChI |
InChI=1S/CH2.Zn/h1H2; |
Clave InChI |
SNESWYIMTAYTPV-UHFFFAOYSA-N |
SMILES canónico |
C=[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



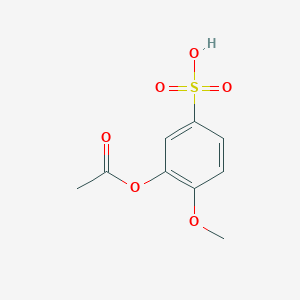


![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)
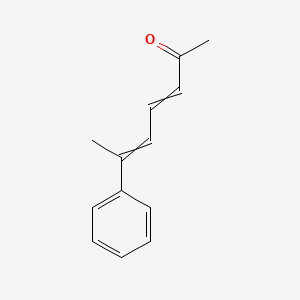


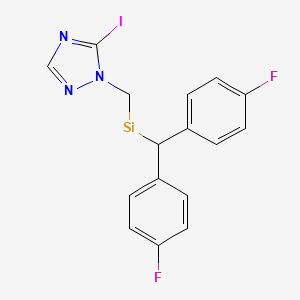
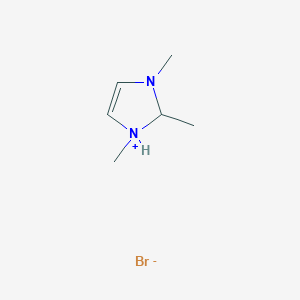
![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)

![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
